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Compound of Interest

Compound Name: (R,R)-MK 287

Cat. No.: B1673891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the androgen receptor (AR) binding affinity of the

selective androgen receptor modulator (SARM) (R,R)-MK-287, also known as Ostarine or

Enobosarm, and its racemic mixture. The information presented is based on available

experimental data to assist researchers in understanding the stereoselectivity and potency of

this compound.

Executive Summary
(R,R)-MK-287 is the active enantiomer of the SARM MK-287. Experimental data demonstrates

that it binds to the androgen receptor with high affinity and selectivity. While direct quantitative

data for the binding affinity of the racemic mixture of MK-287 is not readily available in the

reviewed literature, the established stereospecificity of binding implies that the racemate would

exhibit a lower overall binding affinity. This is due to the presence of the (S,S)-enantiomer,

which is expected to have significantly lower or negligible affinity for the androgen receptor.

Data Presentation: Binding Affinity
The binding affinity of a compound to its target receptor is a critical parameter in drug

development, indicating the concentration of the compound required to occupy 50% of the

receptors. This is often expressed as the inhibition constant (Ki).
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Compound Target Receptor Binding Affinity (Ki) Reference

(R,R)-MK-287

(Ostarine/Enobosarm)
Androgen Receptor 3.8 nM [1]

Racemic MK-287 Androgen Receptor
Not explicitly reported

in reviewed literature
-

Note: A lower Ki value indicates a higher binding affinity. The binding of MK-287 to the

androgen receptor is known to be stereoselective.[2]

Experimental Protocols
The binding affinity of (R,R)-MK-287 to the androgen receptor was determined using an in vitro

competitive radioligand binding assay. This standard method allows for the quantification of a

ligand's affinity for a receptor by measuring its ability to displace a known high-affinity

radiolabeled ligand.

In Vitro Competitive Radioligand Binding Assay
Protocol[1]

Preparation of Receptor Source: Cytosol containing the androgen receptor is prepared from

rat ventral prostate tissue.

Radioligand: A saturating concentration of a high-affinity radiolabeled androgen, such as

[3H]mibolerone ([3H]MIB), is used.

Competitive Ligand: Increasing concentrations of the test compound ((R,R)-MK-287) are

added to compete with the radioligand for binding to the androgen receptor.

Incubation: The mixture of receptor, radioligand, and competitive ligand is incubated to allow

binding to reach equilibrium.

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free

(unbound) radioligand.
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Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation.

Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action for androgens and SARMs

like (R,R)-MK-287 at the cellular level. Upon binding to the androgen receptor in the cytoplasm,

the ligand-receptor complex translocates to the nucleus, where it binds to androgen response

elements (AREs) on the DNA, leading to the transcription of target genes.
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Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Assay
The workflow for the competitive radioligand binding assay is depicted below, outlining the key

steps from preparation to data analysis.
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Caption: Workflow for Competitive Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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